1-Bromo-2-fluoro-3-(butylaminomethyl)benzene
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Overview
Description
1-Bromo-2-fluoro-3-(butylaminomethyl)benzene is an organic compound with the molecular formula C11H15BrFN. It is a derivative of benzene, where a bromine atom is bonded to the second carbon, a fluorine atom to the third carbon, and a butylaminomethyl group to the fourth carbon.
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-3-(butylaminomethyl)benzene typically involves multiple steps:
Starting Material: The synthesis begins with benzene as the starting material.
Fluorination: The bromobenzene undergoes a fluorination reaction to introduce the fluorine atom at the desired position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-2-fluoro-3-(butylaminomethyl)benzene undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-fluoro-3-(butylaminomethyl)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique structural features.
Material Science:
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-(butylaminomethyl)benzene involves its interaction with various molecular targets. The presence of the bromine and fluorine atoms, along with the butylaminomethyl group, allows it to participate in various chemical reactions, potentially leading to the formation of active intermediates that interact with biological targets . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Bromo-2-fluoro-3-(butylaminomethyl)benzene can be compared with similar compounds such as:
1-Bromo-2-fluorobenzene: Lacks the butylaminomethyl group, making it less versatile in certain applications.
1-Bromo-3-fluorobenzene: Has a different substitution pattern, affecting its reactivity and applications.
1-Bromo-4-fluorobenzene: Another positional isomer with different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
N-[(3-bromo-2-fluorophenyl)methyl]butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-2-3-7-14-8-9-5-4-6-10(12)11(9)13/h4-6,14H,2-3,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMDQNXJXCJJES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742739 |
Source
|
Record name | N-[(3-Bromo-2-fluorophenyl)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-01-6 |
Source
|
Record name | Benzenemethanamine, 3-bromo-N-butyl-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3-Bromo-2-fluorophenyl)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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